molecular formula C9H8F2O2 B13522007 2-[3-(Difluoromethoxy)phenyl]oxirane CAS No. 1094363-99-1

2-[3-(Difluoromethoxy)phenyl]oxirane

Cat. No.: B13522007
CAS No.: 1094363-99-1
M. Wt: 186.15 g/mol
InChI Key: XOVZKVOPPAPTDG-UHFFFAOYSA-N
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Description

2-[3-(Difluoromethoxy)phenyl]oxirane (CAS 1094363-99-1) is a phenyloxirane derivative characterized by a three-membered epoxide (oxirane) ring and a difluoromethoxy substituent on the phenyl ring . This structural combination makes it a valuable and versatile intermediate in synthetic organic chemistry, particularly for the development of pharmaceuticals and agrochemicals . The strained epoxide ring is highly reactive, enabling facile ring-opening reactions with various nucleophiles; this allows researchers to construct more complex molecular architectures by adding functional groups adjacent to the oxygen atom . The incorporation of the difluoromethoxy group (OCF2H) is a strategic element in modern drug design. This group can significantly influence the properties of a molecule, notably by enhancing its lipophilicity , which often improves cell membrane permeability and overall bioavailability . Furthermore, the CF2H moiety can act as a metabolically stable bioisostere for functional groups like alcohols, thiols, or amines, which helps in improving the metabolic stability of lead compounds and drug candidates . As such, this compound serves as a critical building block for medicinal chemists seeking to introduce this valuable difluoromethoxyphenyl motif into target molecules via the versatile chemistry of epoxides. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses . Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols, as this compound may be hazardous .

Properties

IUPAC Name

2-[3-(difluoromethoxy)phenyl]oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c10-9(11)13-7-3-1-2-6(4-7)8-5-12-8/h1-4,8-9H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVZKVOPPAPTDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC(=CC=C2)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801289223
Record name 2-[3-(Difluoromethoxy)phenyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801289223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094363-99-1
Record name 2-[3-(Difluoromethoxy)phenyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094363-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(Difluoromethoxy)phenyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801289223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Epoxidation of 3-(Difluoromethoxy)phenyl-alkenes

One of the primary routes involves the epoxidation of the corresponding alkene, 3-(Difluoromethoxy)phenyl-alkene , using peracid reagents such as meta-chloroperbenzoic acid (m-CPBA). This method is favored for its high selectivity and yield.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM)
  • Temperature: 0°C to room temperature
  • Reagent: m-CPBA (1.2 equivalents)

Reaction Scheme:

3-(Difluoromethoxy)phenyl-alkene + m-CPBA → 2-[3-(Difluoromethoxy)phenyl]oxirane

Advantages:

  • High regio- and stereoselectivity
  • Mild reaction conditions
  • Good yields (~85-95%)

Oxidation of Dihydro Precursors

Alternatively, the dihydro derivative of the compound can be oxidized to form the epoxide. This approach is often used when the alkene precursor is difficult to synthesize directly.

Method:

  • Use of oxidizing agents such as hydrogen peroxide in the presence of a catalyst (e.g., titanium silicate or molybdenum-based catalysts).
  • Reaction performed in acetonitrile or other inert solvents at ambient temperature.

Research Findings:

  • Oxidation of the dihydro compound with hydrogen peroxide yields the epoxide with yields exceeding 80%.

Preparation via Nucleophilic Epoxidation of Halogenated Precursors

Reaction of Halogenated Aromatic Precursors with Epoxidizing Agents

A common approach involves starting from halogenated aromatic compounds, such as 3-(Difluoromethoxy)phenyl bromide , followed by nucleophilic substitution and subsequent epoxidation.

Typical Procedure:

  • Substitution of bromide with an epoxide precursor using base (e.g., potassium tert-butoxide)
  • Subsequent ring closure to form the oxirane

Reaction Data:

Step Reagents Solvent Temperature Yield Reference
Halogenation Bromination Acetone Reflux 90%
Nucleophilic substitution Epoxide formation DMSO Room temperature 85%

Advantages

  • High specificity
  • Compatibility with various functional groups
  • Suitable for scale-up

Photochemical and Radical-Mediated Methods

Photolytic Generation of Oxirane Rings

Recent advances have demonstrated the use of photolysis of diazirine derivatives to generate oxirane rings. For example, the synthesis of 2,3-bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane involves UV irradiation of diazirine precursors, which undergo ring expansion to form the oxirane.

Research Findings:

  • Photolytic conditions at 250-356 nm efficiently produce the oxirane without decomposition of sensitive diazirinyl groups.

Advantages

  • Mild conditions
  • High selectivity
  • Suitable for complex molecules

Patent-Driven Industrial Processes

Epoxy Compound Synthesis via Alkylation and Cyclization

According to patents, a typical industrial process involves:

  • Alkylation of phenolic precursors with epihalohydrins or epoxides under basic conditions
  • Cyclization to form the oxirane ring

Example:

  • Reaction of phenol derivatives with epichlorohydrin in the presence of sodium hydroxide, followed by purification.

Process Overview:

Step Reagents Conditions Yield Reference
Alkylation Epichlorohydrin NaOH, 50°C 85%
Cyclization Acidic work-up Reflux 80%

Advantages

  • Cost-effective
  • Suitable for large-scale production
  • High purity products

Summary Data Table of Preparation Methods

Method Starting Material Reagents Conditions Typical Yield Remarks
Direct epoxidation 3-(Difluoromethoxy)phenyl-alkene m-CPBA 0°C to RT 85-95% Mild, selective
Oxidation of dihydro derivatives Dihydro precursor Hydrogen peroxide Ambient 80-90% Efficient, scalable
Nucleophilic substitution Halogenated aromatic Base + epoxide precursor Reflux 85-90% High specificity
Photochemical synthesis Diazirine derivatives UV irradiation 250-356 nm Variable Suitable for complex molecules
Industrial alkylation Phenol + epichlorohydrin NaOH, reflux 80-90% Cost-effective

Research Findings and Considerations

  • Selectivity and Yield: The choice of method depends on the desired stereochemistry and functional group tolerance. Direct epoxidation with peracids offers high selectivity and yields, making it suitable for laboratory and industrial scales.

  • Safety and Environmental Impact: Photochemical methods and oxidation processes using hydrogen peroxide are environmentally friendly and safer at scale.

  • Cost and Scalability: Industrial processes favor alkylation and cyclization routes with inexpensive starting materials and straightforward purification steps.

Chemical Reactions Analysis

Types of Reactions: 2-[3-(Difluoromethoxy)phenyl]oxirane can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: m-CPBA, hydrogen peroxide (H2O2).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products:

    Oxidation: Diols.

    Reduction: Alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

The applications of 2-[3-(Difluoromethoxy)phenyl]oxirane are broad, spanning chemistry, biology, medicine, and industry. This compound is a building block in synthesizing complex molecules, particularly fluorinated compounds. It is also studied for its potential biological activities, including enzyme inhibition and receptor binding, and its potential as a pharmaceutical agent targeting specific molecular pathways. The unique chemical properties of this compound make it useful in developing advanced materials like polymers and coatings.

Scientific Research Applications

N-[[3-(Difluoromethoxy)phenyl]methyl]oxirane-2-carboxamide, a related compound, has applications in chemistry, biology, and medicine:

  • Chemistry It serves as a building block in synthesizing complex molecules, especially in developing fluorinated compounds with unique properties.
  • Biology The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
  • Medicine There is ongoing research to explore its potential as a pharmaceutical agent, particularly in developing drugs targeting specific molecular pathways.

The difluoromethoxy group enhances the compound's ability to form hydrogen bonds, influencing its binding affinity to enzymes and receptors. The oxirane ring is reactive and can undergo ring-opening reactions, forming covalent bonds with target molecules, modulating various biochemical pathways and resulting in the compound’s observed effects.

Difluoromethoxy Group in Pharmaceuticals

The inclusion of fluorine atoms, such as in the difluoromethoxy group, is a strategy in drug design because it can affect a drug's properties . Introducing fluorine into drugs does not necessarily confer toxicity and may reduce the toxicity of parent compounds by preventing their metabolic bioactivation .

  • Lipophilicity Difluoromethylbenzene is more lipophilic than phenol . ArOCF2H compounds tend to display decreased lipophilicity yet higher permeability compared to ArOCF3 analogs .
  • Applications These fluorinated compounds are used in synthesizing agricultural chemicals, dyes, and pharmaceuticals .

Case Study: GEBR-32a

GEBR-32a, a phosphodiesterase 4D (PDE4D) inhibitor containing a difluoromethoxy group, has shown memory-enhancing effects and potential for treating Alzheimer's disease .

  • In vitro studies showed that 100 μM GEBR-32a caused a 12-fold increase in forskolin-induced elevation of cAMP in cultured cells, indicating better cell membrane diffusion of the fluorinated derivative compared to its parent compound .
  • Toxicological screening demonstrated that GEBR-32a does not have cytotoxic or genotoxic effects, even at high concentrations .
  • GEBR-32a was synthesized by reacting oxirane with an excess of morpholine .

Table: Properties of Teflon Finish

CharacteristicsValueTest Method
Power factor (60 cycles to 1 megacycle)0.007
Dielectric constant2.0
Tensile strength (lbs per sq in)1500 to 2000
Adhesion to metal (lbs pull on 1 inch strip)Over 850 with primer
Resistance to abrasion2160 (grams abrasive per mil thickness)Belt Abrasion Tester
Hardness (Knoop hardness units)29Tofcon Hardness Tester
Hardness (Sward Rocker Test)20

Mechanism of Action

The mechanism of action of 2-[3-(Difluoromethoxy)phenyl]oxirane involves the reactivity of its oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring opening and subsequent reactions. This reactivity is harnessed in various applications, such as enzyme inhibition, where the compound can covalently modify active site residues.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring significantly alter physicochemical properties and biological interactions. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Substituent (Position) Molecular Formula Molecular Weight CAS Number Key Properties/Activity
2-[4-(Difluoromethoxy)phenyl]oxirane -OCF₂H (para) C₉H₈F₂O₂ 186.16 1094302-44-9 Liquid; storage at 4°C; PDE4 intermediate
2-(3-Fluorophenyl)oxirane -F (meta) C₈H₇FO 138.14 18511-63-2 LogP: 1.89; used in organic synthesis
2-(4-Methoxyphenyl)-3-methyloxirane -OCH₃ (para), -CH₃ C₁₀H₁₂O₂ 164.20 51410-46-9 Solid; potential flavor/fragrance applications
(R)-2-(3-(Trifluoromethyl)phenyl)oxirane -CF₃ (meta) C₉H₇F₃O 188.15 81422-99-3 Chiral liquid; agrochemical intermediate
2-{[2-(Trifluoromethyl)phenyl]methyl}oxirane -CH₂CF₃ (ortho) C₁₀H₉F₃O 202.18 62826-31-7 High lipophilicity; drug discovery

Q & A

Q. Key considerations :

  • The electron-withdrawing difluoromethoxy group stabilizes the epoxide ring but may slow epoxidation kinetics.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from byproducts like diols or unreacted alkene .

How does the difluoromethoxy substituent impact the reactivity of the oxirane ring in nucleophilic ring-opening reactions?

Advanced
The difluoromethoxy group at the 3-position enhances the electrophilicity of the oxirane ring due to its strong electron-withdrawing effect (-I effect). This increases susceptibility to nucleophilic attack compared to non-fluorinated analogs. For example:

  • Amine-mediated ring-opening : In reactions with primary amines, the difluoromethoxy-substituted oxirane reacts 2–3× faster than methoxy analogs, yielding β-amino alcohols. Steric effects from the aryl group favor regioselectivity at the less hindered carbon .
  • Acid-catalyzed hydrolysis : The ring opens under mild acidic conditions (e.g., dilute H₂SO₄), producing vicinal diols. Computational studies (DFT) suggest transition-state stabilization via hydrogen bonding with the difluoromethoxy group .

Methodological tip : Monitor reaction progress via <sup>19</sup>F NMR to track fluorine environment changes during ring-opening .

What analytical techniques are most effective for characterizing this compound and confirming purity?

Q. Basic

  • NMR Spectroscopy :
    • <sup>1</sup>H NMR: Epoxide protons appear as two doublets (δ 3.5–4.5 ppm, J = 4–5 Hz).
    • <sup>19</sup>F NMR: Distinct signals for -OCF₂H (δ -80 to -85 ppm, split due to coupling with adjacent protons) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 187.06 (C₉H₈F₂O₂) .
  • HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>98% required for biological assays) .

How can computational modeling predict the biological activity of this compound?

Q. Advanced

  • QSAR Studies : Quantitative Structure-Activity Relationship models correlate the compound’s logP (estimated ~2.1) and polar surface area (PSA ~30 Ų) with membrane permeability, suggesting potential CNS activity .
  • Docking Simulations : Molecular docking into enzyme active sites (e.g., cyclooxygenase-2) predicts binding affinity. The difluoromethoxy group may enhance hydrophobic interactions but reduce hydrogen-bonding capacity compared to -OCH₃ .

Validation : Pair computational predictions with in vitro assays (e.g., enzyme inhibition) to resolve discrepancies between modeled and observed activity .

What safety protocols are recommended for handling this compound in laboratory settings?

Q. Basic

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation (H335: May cause respiratory irritation) .
  • Storage : Store at 4°C in airtight, light-resistant containers to prevent ring-opening via moisture or UV exposure .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste (EPA guidelines) .

How do structural analogs of this compound inform its potential applications in drug discovery?

Q. Advanced

  • Antimicrobial Activity : Analogs like 2-[(3-fluorophenyl)methyl]-2-methyloxirane show moderate antifungal activity (MIC ~50 µg/mL against C. albicans), suggesting fluorinated oxiranes as promising leads .
  • Prodrug Design : Morpholine derivatives (e.g., 2-[4-(Difluoromethoxy)phenyl]morpholine) demonstrate enhanced solubility and metabolic stability, guiding derivatization strategies for improved pharmacokinetics .

Experimental Design : Screen against target enzymes (e.g., CYP450 isoforms) to evaluate metabolic stability and toxicity .

What contradictions exist in reported biological data for fluorinated oxiranes, and how can they be resolved?

Q. Advanced

  • Discrepancy Example : Some studies report potent anti-inflammatory activity for difluoromethoxy oxiranes, while others note inactivity. Potential factors:
    • Purity : Trace diol impurities (from ring-opening) may inhibit biological activity. Validate purity via HPLC before assays .
    • Assay Conditions : Varying pH or solvent (DMSO vs. saline) can alter compound stability. Standardize protocols across studies .

Resolution Strategy : Replicate assays with rigorously purified material and report detailed experimental conditions (e.g., solvent, concentration) .

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